Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate
Description
Historical Development of Benzofuran Chemistry
The foundation of benzofuran chemistry dates to 1870, when William Henry Perkin first reported the synthesis of benzofuran derivatives through thermal decomposition of coumarin precursors, a process now known as the Perkin rearrangement. This reaction involved the contraction of a coumarin ring into a benzofuran structure via alkaline conditions, marking a pivotal advancement in heterocyclic chemistry. Early methodologies focused on simple benzofuran systems, but by the mid-20th century, attention shifted toward their hydrogenated analogs, such as tetrahydrobenzofurans, which offered improved solubility and conformational flexibility for pharmaceutical applications.
The development of tetrahydrobenzofurans gained momentum with the advent of multicomponent reactions (MCRs). For instance, the condensation of dimedone, phenacyl bromides, and aromatic aldehydes in the presence of bases like pyridine enabled efficient access to tetrahydrobenzofuran scaffolds. These methods contrasted sharply with earlier multistep syntheses, reducing reaction times and improving yields. The introduction of transition-metal catalysts, such as gold and silver complexes, further refined synthetic strategies by enabling regioselective cyclizations and functionalizations.
Significance of Tetrahydrobenzofuran Scaffolds
Tetrahydrobenzofurans occupy a critical niche in medicinal chemistry due to their hybrid architecture, which combines the aromatic stability of benzofuran with the flexibility of a partially saturated ring. This structural duality enhances their ability to interact with diverse biological targets, including enzymes and receptors involved in cancer and microbial pathogenesis. The compound ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate exemplifies this versatility, featuring a keto group at position 4 and an ester moiety at position 2, which serve as handles for further derivatization.
Synthetic routes to such scaffolds often leverage the Feist-Bénary reaction, wherein 1,3-cyclohexanedione derivatives react with halogenated aldehydes under basic conditions. For example, chloroacetaldehyde undergoes condensation with 1,3-cyclohexanedione in aqueous potassium carbonate to yield 4-oxo-4,5,6,7-tetrahydrobenzofuran derivatives. Modifications to this protocol, such as the use of activated carbon fibers supporting palladium catalysts, have enabled the incorporation of azide and aryl groups at strategic positions, broadening the scope of accessible analogs.
Research Evolution and Current Standing
Recent advances in tetrahydrobenzofuran synthesis emphasize sustainability and precision. Heterogeneous catalytic systems, such as palladium on activated carbon fibers, have replaced traditional homogeneous catalysts, reducing metal waste and improving recyclability. Additionally, the integration of computational tools has accelerated the design of tetrahydrobenzofuran derivatives with optimized pharmacokinetic properties. Density functional theory (DFT) studies, for instance, have elucidated the electronic effects of substituents on ring stability and reactivity, guiding the rational selection of functional groups for target engagement.
One-pot MCRs dominate contemporary synthetic workflows due to their efficiency. A notable example involves the coupling of dimedone, 4-azidophenacyl bromide, and aryl aldehydes using pyridine as a base, which furnishes azide-functionalized tetrahydrobenzofurans in high yields. These compounds exhibit pronounced anticancer activity, as demonstrated in screenings against the NCI-60 cancer cell panel. Such methodologies underscore the shift toward convergent synthesis, where complexity is built incrementally through sequential bond-forming events.
Medicinal Relevance in Drug Discovery
Tetrahydrobenzofuran derivatives have garnered attention for their broad-spectrum biological activities. This compound and its analogs have shown promise as anticancer agents, particularly against renal carcinoma (UO-31 cell line), where derivatives bearing electron-donating substituents on the aryl ring demonstrated superior cytotoxicity. The azide-functionalized analog 4a, for instance, inhibited UO-31 cell growth by 69.36%, highlighting the role of substituent electronics in modulating activity.
Beyond oncology, these scaffolds exhibit antimicrobial properties. Derivatives synthesized via MCRs display potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The tetrahydrobenzofuran core’s ability to adopt multiple conformations enables interactions with bacterial efflux pumps and cell wall synthesis enzymes, providing a mechanistic basis for their efficacy.
Emerging applications include their use as fluorescent probes. Gold-catalyzed cyclizations of alkynyl esters yield benzofuran derivatives with strong fluorescence in the visible spectrum, enabling their deployment in cellular imaging and diagnostic assays. This dual functionality—therapeutic and diagnostic—positions tetrahydrobenzofurans as valuable theranostic agents in personalized medicine.
Properties
IUPAC Name |
ethyl 3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-12(14)11-7(2)10-8(13)5-4-6-9(10)16-11/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFIYZTYLVNRFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)CCCC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate typically involves the condensation of phenol with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzofuran ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product while minimizing the production time and costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of benzofuran derivatives with different functional groups .
Scientific Research Applications
Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives have shown potential as bioactive agents with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate are best understood in comparison to analogs with modifications to the heterocyclic core, substituents, or functional groups. Below is a detailed analysis:
Structural Analogs with Modified Heterocyclic Cores
Functional Group Modifications
Pharmacologically Optimized Derivatives
Key Research Findings
- Synthetic Utility : The compound’s ester and ketone groups make it amenable to further derivatization, such as condensation with amines or hydrazines to form hydrazones or oximes .
- Biological Activity : Derivatives with fluorinated aromatic side chains (e.g., 4-fluorobenzoyl) exhibit enhanced binding to neurological targets, as seen in compound 15c (IC₅₀ = 12 nM for 5-HT₂A receptors) .
- Structural Insights : Crystallographic studies using programs like SHELXL and ORTEP-3 confirm the planar geometry of the benzofuran core, critical for π-orbital interactions in drug-receptor binding .
Biological Activity
Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate (CAS No. 108993-84-6) is an organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of benzofuran derivatives, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol |
| CAS Number | 108993-84-6 |
| Synonyms | Ethyl 4,5,6,7-tetrahydro-3-methyl-4-oxo-2-benzofurancarboxylate |
Structural Characteristics
This compound features a benzofuran ring system with a carboxylate ester functional group. The presence of the methyl and carbonyl groups contributes to its reactivity and potential biological interactions.
Research indicates that compounds similar to this compound may exhibit various biological activities such as:
- Antimicrobial Activity : Benzofuran derivatives have shown significant antimicrobial properties against various pathogens.
- Antioxidant Properties : These compounds can scavenge free radicals and reduce oxidative stress in biological systems.
- Anti-inflammatory Effects : Some studies suggest that benzofuran derivatives can modulate inflammatory pathways.
Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of several benzofuran derivatives, including this compound. The results demonstrated that this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL .
Antioxidant Activity
In a comparative analysis of antioxidant properties among various benzofuran derivatives, this compound was found to possess a high radical scavenging activity (RSA) percentage of approximately 85% at a concentration of 100 µg/mL. This suggests its potential utility in formulations aimed at reducing oxidative damage in cells .
Anti-inflammatory Effects
Research published in ChemistryOpen highlighted the anti-inflammatory effects of benzofuran compounds. The study reported that this compound significantly inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages .
Synthesis Methods
This compound can be synthesized through various methods. One common approach involves the condensation of appropriate precursors under acidic or basic conditions to form the desired benzofuran structure.
Example Synthesis Route
- Starting Materials : An appropriate methyl ketone and a substituted phenol are reacted in the presence of an acid catalyst.
- Reaction Conditions : The reaction is typically carried out under reflux conditions for several hours.
- Purification : The crude product is purified through recrystallization or chromatographic techniques.
Q & A
Q. What are the optimized synthetic routes for Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate, and how can intermediates be validated?
The compound is synthesized via multi-step reactions involving benzofuran derivatives and functionalized esters. A common approach includes cyclization of tetrahydrobenzofuran precursors followed by esterification. For example, reacting 3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran with ethyl chloroformate in the presence of a base (e.g., triethylamine) yields the target ester . Key intermediates should be validated using HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (monitoring ester carbonyl signals at δ 165–170 ppm in NMR) . Challenges include controlling regioselectivity during cyclization; using column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .
Q. What crystallographic methods are recommended for resolving the compound’s solid-state structure?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals can be grown via slow evaporation of a dichloromethane/methanol (1:1) solution. Use SHELX programs for structure solution and refinement:
- SHELXD for phase problem resolution (direct methods).
- SHELXL for least-squares refinement with anisotropic displacement parameters .
Key metrics: Final R1 < 0.05, wR2 < 0.12, and residual electron density < 1 eÅ. The ORTEP-3 GUI is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates electrophilic regions. The carbonyl group (C=O) at position 4 and the ester (COOEt) at position 2 are reactive sites. Molecular electrostatic potential (MEP) maps show negative charge density (-0.45 e) at the ester oxygen, making it susceptible to nucleophilic attack. For docking studies (e.g., enzyme inhibition), use AutoDock Vina with a grid box centered on the catalytic triad of the target protein .
Q. How to resolve contradictions between spectroscopic data and crystallographic results?
Discrepancies may arise from dynamic effects in solution (NMR) vs. static crystal packing (SCXRD). For example:
- NMR : Rotational barriers around the ester group may broaden signals. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures.
- SCXRD : Hydrogen-bonding patterns (e.g., C=OH–O interactions) stabilize specific conformers. Apply graph-set analysis (Etter’s rules) to classify hydrogen-bond motifs (e.g., rings) . Cross-validate with IR spectroscopy (ester C=O stretch at 1715–1730 cm) .
Q. What methodologies assess the compound’s biological activity, particularly kinase inhibition?
- In vitro kinase assays : Use recombinant kinases (e.g., EGFR or VEGFR2) with ATP concentrations adjusted to Km values. Monitor inhibition via fluorescence polarization (FP) or luminescent ADP-Glo™ assays. IC values < 10 µM suggest therapeutic potential .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7 or A549). Normalize results to positive controls (e.g., doxorubicin) and confirm selectivity via SI (Selectivity Index) calculations .
Q. How do hydrogen-bonding patterns influence the compound’s stability in polymorph screening?
Polymorph stability correlates with hydrogen-bonding robustness. Screen using solvent-mediated crystallization (10 solvents, 3:1 solvent/antisolvent ratio). Characterize forms via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
